Sibofimloc

Description

SIBOFIMLOC is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

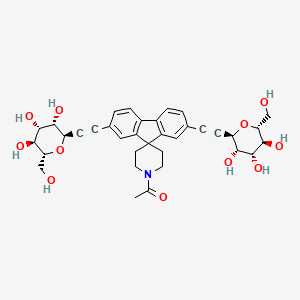

Structure

3D Structure

Properties

IUPAC Name |

1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMWDMKUYVSQJ-VECBPBMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616113-45-1 | |

| Record name | Sibofimloc [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibofimloc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIBOFIMLOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Sibofimloc for Crohn's Disease

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of sibofimloc (also known as TAK-018), a first-in-class investigational drug for the treatment of Crohn's disease. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, preclinical evidence, and clinical findings that underpin sibofimloc's targeted approach to mitigating inflammation in Crohn's disease.

Executive Summary

Crohn's disease (CD) is a chronic inflammatory bowel disease (IBD) characterized by a dysregulated immune response to the gut microbiota. A key pathogenic event is the adhesion of Adherent-Invasive Escherichia coli (AIEC) to the intestinal epithelium, which triggers a cascade of inflammatory signals. Sibofimloc is an orally administered, gut-restricted small molecule designed to selectively target and inhibit the FimH adhesin on the surface of these pathogenic bacteria. By blocking this initial step of bacterial attachment, sibofimloc aims to prevent the downstream inflammatory response without disrupting the broader commensal microbiome, offering a novel and targeted therapeutic strategy.

The Role of FimH in Crohn's Disease Pathogenesis

Metagenomic studies have revealed an enrichment of Enterobacteriaceae, particularly AIEC, in the gut microbiome of patients with CD, and this enrichment correlates with disease activity.[1] These bacteria express type 1 pili, which are tipped with the FimH adhesin. This protein binds to mannosylated glycoproteins, such as Carcinoembryonic Antigen-Related Cell Adhesion Molecule 6 (CEACAM6), which are abnormally expressed on the surface of ileal epithelial cells in CD patients.

The interaction between FimH and the host's Toll-Like Receptor 4 (TLR4) is a critical trigger for inflammation.[1][2] This binding event initiates a signaling cascade that results in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), driving the chronic inflammation characteristic of Crohn's disease.[1][2]

Molecular Mechanism of Action of Sibofimloc

Sibofimloc is a potent FimH antagonist. It functions as a mannoside mimetic, competitively binding to the mannose-binding pocket of the FimH lectin domain.[1] This action sterically hinders the FimH adhesin from attaching to its natural receptors on the intestinal epithelium.

The core mechanism of sibofimloc can be summarized in two key steps:

-

Inhibition of Bacterial Adhesion: By occupying the FimH binding site, sibofimloc prevents AIEC from adhering to the gut wall. This is a "disarming" rather than a "killing" mechanism, as it neutralizes the bacteria's virulence without exerting bactericidal pressure that could lead to resistance or broad disruption of the microbiome.[3]

-

Suppression of Inflammatory Signaling: By preventing the FimH-TLR4 interaction, sibofimloc effectively blocks the initiation of the downstream inflammatory cascade, leading to a reduction in the production of key pro-inflammatory cytokines.[2]

Quantitative Data from Preclinical and Clinical Studies

Sibofimloc has been evaluated in a series of preclinical and clinical studies to determine its efficacy and safety. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Sibofimloc

| Parameter | Assay Type | Key Finding | Source |

| Bacterial Binding | Ex vivo human ileal biopsies | Sibofimloc selectively binds and aggregates FimH-expressing bacteria in 65%-85% of biopsies from CD patients. | [3] |

| Adhesion Inhibition | Human intestinal explant model | Sibofimloc inhibits the adhesion of AIEC to the intestinal epithelium. | [1] |

| Inflammation Reduction | Human intestinal explant model | Treatment with sibofimloc leads to a strong decrease in inflammation and improves gut integrity. | [3] |

Table 2: Phase 1b Clinical Trial Data in Patients with Active Crohn's Disease

| Parameter | Study Population & Dosing | Result | Source |

| Safety & Tolerability | 8 patients with active ileal or ileocolonic CD (1500 mg b.i.d. for 13 days) | Well tolerated; only Grade 1-2 adverse events observed. | [4] |

| Systemic Exposure | 1500 mg b.i.d. for 13 days | Minimal systemic exposure (low plasma concentrations). | [4] |

| Pharmacodynamics | Stool sample analysis at end of study | Decrease in pro-inflammatory biomarkers: IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin. | [4] |

Key Experimental Protocols

The mechanism of action of sibofimloc has been elucidated through several key experimental models. The methodologies for these are detailed below.

Human Intestinal Explant Model

This ex vivo model was crucial for demonstrating sibofimloc's effect on bacterial adhesion and the subsequent inflammatory response in a physiologically relevant system.

-

Tissue Source: Non-inflamed ileal or colonic tissue was obtained from patients undergoing surgery for colorectal cancer, following informed consent.

-

Explant Culture: Mucosal biopsies were cultured at the air-liquid interface on Snapwell inserts in RPMI 1640 medium supplemented with antibiotics to eliminate commensal bacteria.

-

Bacterial Infection: Explants were infected apically with the FimH-expressing AIEC reference strain LF82 at a concentration of 10⁸ CFU/mL.

-

Sibofimloc Treatment: Sibofimloc (TAK-018) was added to the apical side of the explants at specified concentrations simultaneously with the bacterial infection.

-

Adhesion Quantification: After a 3-hour incubation, explants were washed, lysed, and serial dilutions were plated on LB agar to enumerate adherent bacteria (CFU/biopsy).

-

Inflammatory Response Measurement: Supernatants from the basolateral side were collected after 24 hours to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-8) using ELISA or multiplex assays.

Phase 1b Clinical Trial in Active Crohn's Disease

This open-label, multicenter study provided the first human data on the safety and pharmacodynamic effects of sibofimloc in the target patient population.

-

Study Design: An open-label, multicenter Phase 1b study in adults with active CD. The trial consisted of two parts:

-

Part 1: Two patients received a single 3000 mg oral dose of sibofimloc, followed by 1500 mg twice daily (b.i.d.) for 13 days.

-

Part 2: Six patients received 1500 mg sibofimloc b.i.d. for 13 days.

-

-

Inclusion Criteria: Adults with active ileal or ileocolonic Crohn's disease.

-

Pharmacokinetic Analysis: Blood samples were collected at various time points to measure plasma concentrations of sibofimloc and assess systemic exposure.

-

Pharmacodynamic (Biomarker) Analysis: Stool samples were collected at baseline and at the end of the study. Levels of fecal calprotectin and a panel of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, IFN-γ) were measured to assess the biological activity of sibofimloc in the gut.

-

Safety Monitoring: Adverse events were monitored and graded throughout the study.

Conclusion and Future Directions

Sibofimloc represents a novel, targeted therapeutic approach for Crohn's disease that focuses on a key initiating event in the disease's pathogenesis: the adhesion of pathogenic bacteria to the gut wall. By selectively inhibiting the FimH adhesin, sibofimloc has demonstrated in preclinical models the ability to prevent this adhesion and the subsequent inflammatory cascade. Early clinical data in patients with active Crohn's disease have shown that sibofimloc is well-tolerated, has minimal systemic exposure, and reduces markers of intestinal inflammation.

While the Phase 2a SYMMETRY trial for postoperative CD was terminated due to recruitment challenges, the data gathered to date provide a strong rationale for the FimH-blocking mechanism as a viable strategy. Future research may explore the utility of sibofimloc in other subsets of IBD patients or in combination with other therapeutic modalities. The targeted, non-immunosuppressive, and microbiome-sparing mechanism of action remains a highly attractive profile for the management of chronic inflammatory bowel diseases.

References

A Technical Guide to a Novel FimH Blocker for Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial etiology. A growing body of evidence implicates the gut microbiome, and specifically the pathobiont Adherent-Invasive Escherichia coli (AIEC), as a key player in the pathogenesis of IBD, particularly in CD. AIEC colonizes the intestinal mucosa of IBD patients at a higher prevalence than in healthy individuals. A critical virulence factor for AIEC is the mannose-binding adhesin FimH, located at the tip of type 1 pili. FimH facilitates the adhesion of AIEC to the intestinal epithelium by binding to the carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6), which is overexpressed on the ileal epithelial cells of CD patients. This interaction triggers a downstream inflammatory cascade, primarily through the activation of Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and perpetuating mucosal inflammation.

Targeting FimH with specific blockers represents a novel and promising therapeutic strategy for IBD. Unlike broad-spectrum antibiotics, FimH inhibitors do not aim to eradicate the bacteria but rather to "disarm" them by preventing their adhesion to the gut lining. This approach is expected to reduce inflammation and restore mucosal integrity with a minimal impact on the overall gut microbiota. This whitepaper provides an in-depth technical overview of a novel FimH blocker, Sibofimloc (also known as TAK-018), summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

The Role of FimH in Inflammatory Bowel Disease

Adherent-Invasive E. coli (AIEC) is a pathobiont frequently isolated from the intestinal mucosa of patients with Crohn's disease. The FimH adhesin is crucial for the virulence of AIEC, mediating its attachment to and invasion of intestinal epithelial cells. This adhesion is a critical initiating event in the inflammatory cascade associated with IBD. The binding of FimH to CEACAM6 on intestinal epithelial cells activates the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, which drive and sustain intestinal inflammation.[1][2] FimH-expressing bacteria have been found to be significantly enriched in the gut microbiome of patients with active CD.[3] Functional FimH expression has been confirmed in ileal biopsies from a significant proportion of CD patients, highlighting its relevance as a therapeutic target.[3]

A Novel FimH Blocker: Sibofimloc (TAK-018)

Sibofimloc (formerly EB8018, now TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to specifically block the FimH adhesin.[4][5] By competitively inhibiting the binding of FimH to mannosylated host receptors like CEACAM6, Sibofimloc prevents the initial step of AIEC-mediated pathogenesis.[3][6] This targeted anti-adhesion therapy aims to reduce the inflammatory cascade at its source without disrupting the broader gut microbiome, offering a potentially safer and more specific treatment modality for IBD.[4][7]

Mechanism of Action

Sibofimloc is a mannose-based antagonist that mimics the natural ligand of FimH. Its high affinity for the mannose-binding pocket of FimH effectively prevents the adhesion of FimH-expressing bacteria to the intestinal epithelium.[8] This blockage of adhesion subsequently inhibits the activation of the TLR4 signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[4][9] Preclinical studies have shown that Sibofimloc can inhibit bacterial adhesion to the intestinal epithelium and prevent inflammation, thereby preserving mucosal integrity.[2][3]

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of FimH blockers, including Sibofimloc (TAK-018).

Table 1: Preclinical In Vitro Efficacy of FimH Blockers

| Compound | Assay Type | Cell Line/Target | Endpoint | Result | Reference |

| TAK-018 | Adhesion Assay | Human Primary Intestinal Cells | Inhibition of AIEC adhesion | Full blocking activity at 1 µM | [3] |

| Various Mannosides | Adhesion Assay | HTB-9 Bladder Cells | Inhibition of UPEC adhesion | Dose-dependent inhibition | [10] |

Table 2: Clinical Efficacy of Sibofimloc (TAK-018) in a Phase 1b Study in Patients with Active Crohn's Disease

| Biomarker | Change from Baseline | p-value | Reference |

| Fecal Calprotectin | Decreased | Not specified | [9] |

| Stool IL-1β | Decreased | Not specified | [9] |

| Stool IL-6 | Decreased | Not specified | [9] |

| Stool IL-8 | Decreased | Not specified | [9] |

| Stool TNF-α | Decreased | Not specified | [9] |

| Stool IFN-γ | Decreased | Not specified | [9] |

Mandatory Visualizations

Caption: FimH Signaling Pathway in IBD and the Mechanism of Action of Sibofimloc.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Blockage of bacterial FimH prevents mucosal inflammation associated with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enterome [enterome.com]

- 5. Enterome announces first patient dosed in Phase 2a trial of sibofimloc in Crohn's disease [prnewswire.com]

- 6. Enterome highlights Microbiome publication describing sibofimloc's novel mechanism of action for the treatment of Crohn's disease [prnewswire.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, pharmacokinetic, and pharmacodynamic study of sibofimloc, a novel FimH blocker in patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Sibofimloc's Selective Approach to Modulating the Gut Microbiome in Crohn's Disease: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sibofimloc (formerly TAK-018) represents a novel, targeted therapeutic strategy for Crohn's Disease (CD) that focuses on mitigating the inflammatory activity of specific pathogenic bacteria without disrupting the broader commensal gut microbiome. As a first-in-class, orally administered, gut-restricted small molecule, sibofimloc is designed to inhibit the FimH adhesin of pathogenic Escherichia coli and other Enterobacteriaceae. This mechanism prevents their adhesion to the intestinal epithelium, a critical step in the inflammatory cascade associated with CD. This technical guide synthesizes the available preclinical and clinical data on sibofimloc's mechanism of action and its intended effect on the gut microbiome composition. While clinical trials collected data on the gut microbiome, detailed quantitative results on the overall microbial composition following sibofimloc treatment have not been extensively published, largely due to the discontinuation of its clinical development. The primary focus of published research has been on the drug's selective anti-inflammatory action.

Introduction: The Role of FimH-Expressing Bacteria in Crohn's Disease

Crohn's Disease is a chronic inflammatory bowel disease characterized by a complex interplay of genetic and environmental factors, including the gut microbiome. A significant body of research points to a dysbiotic gut microbiome in CD patients, often characterized by an increased abundance of facultative anaerobes, particularly adherent-invasive Escherichia coli (AIEC). These bacteria express the type 1 pili adhesin, FimH, which facilitates their binding to the mannosylated glycoprotein CEACAM6 on the surface of intestinal epithelial cells. This adhesion is a key initiating event, leading to bacterial invasion and a subsequent pro-inflammatory immune response. Sibofimloc was developed to specifically block this interaction.

Mechanism of Action: A Targeted Anti-Adhesion Strategy

Sibofimloc is a FimH antagonist. By binding to the FimH adhesin on the surface of pathogenic bacteria, it competitively inhibits their attachment to the intestinal wall. This "disarming" of virulent bacteria is intended to reduce the production of pro-inflammatory cytokines, such as TNF-α, without exerting a bactericidal effect.[1][2][3] The key advantage of this approach is the potential to quell a significant trigger of inflammation in CD without the collateral damage to the commensal microbiota often associated with broad-spectrum antibiotics.

Signaling Pathway of FimH-Mediated Inflammation and Sibofimloc's Intervention

Caption: FimH-mediated inflammation and the inhibitory action of sibofimloc.

Preclinical Evidence: Insights from the Microbiome (2021) Study

A pivotal study by Chevalier, Laveissière, et al. in Microbiome (2021) laid the groundwork for understanding sibofimloc's mechanism.[1] This research highlighted a significant, disease activity-dependent enrichment of Enterobacteriaceae in the gut microbiome of CD patients.

Quantitative Data on FimH-Expressing Bacteria in Crohn's Disease

While comprehensive data on the effect of sibofimloc on the overall microbiome is not available, the study by Chevalier et al. provided key data on the prevalence of the drug's target.

| Patient Cohort | Number of Patients | Finding | Reference |

| Crohn's Disease | 358 (from two cohorts) | Significant and disease activity-dependent enrichment of Enterobacteriaceae. | [1] |

| Crohn's Disease | Ileal biopsies | Functional FimH expression confirmed in 65% of patients. | [1] |

Experimental Protocols from Preclinical Studies

-

Objective: To characterize the gut microbiome composition of CD patients.

-

Methodology:

-

Fecal samples were collected from CD patients and healthy controls.

-

DNA was extracted from the fecal samples.

-

Shotgun metagenomic sequencing was performed to analyze the taxonomic composition of the gut microbiota.

-

Bioinformatic analysis was used to identify the relative abundance of different bacterial taxa, with a focus on Enterobacteriaceae.

-

-

Objective: To assess the role of FimH in bacterial adhesion and inflammation, and to test the efficacy of sibofimloc.

-

Methodology:

-

Human intestinal explants were obtained from surgical resections.

-

The explants were cultured ex vivo.

-

Explants were exposed to FimH-expressing E. coli in the presence or absence of sibofimloc.

-

Bacterial adhesion to the intestinal epithelium was quantified.

-

The expression of inflammatory markers in the tissue was measured to assess the inflammatory response.

-

Experimental Workflow for Preclinical Assessment

Caption: Workflow of preclinical studies on sibofimloc.

Clinical Development and Microbiome Analysis

Sibofimloc advanced to a Phase 1b clinical trial in patients with active CD (NCT03709628). A key secondary objective of this study was to evaluate the effect of sibofimloc on the gut microbiome.

Phase 1b Clinical Trial Protocol for Microbiome Assessment

-

Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of sibofimloc, including its effect on the gut microbiome.

-

Methodology:

-

An open-label, multicenter study was conducted in adults with active CD.

-

Stool samples were collected from patients at baseline and at the end of the treatment period.

-

Microbiome analysis of the stool samples was planned to assess changes in microbial composition.

-

The study also measured changes in fecal inflammatory biomarkers such as calprotectin and pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, IFN-γ).[4]

-

Published Clinical Findings

The primary outcomes of the Phase 1b study that have been published focus on the safety and tolerability of sibofimloc, as well as its effect on inflammatory markers. The study demonstrated that sibofimloc was well-tolerated with minimal systemic exposure.[4] A decrease in several stool inflammatory biomarkers was observed by the end of the study.[4]

Crucially, while stool samples were collected for microbiome analysis, the detailed results of this analysis, particularly quantitative data on the overall microbial composition, have not been made publicly available. The consistent message from the developers was that sibofimloc was designed to not disturb the commensal gut microbiota, a claim supported by its targeted mechanism of action. However, without the supporting data, a quantitative assessment of its impact on microbial diversity and the relative abundance of non-targeted taxa cannot be provided in this guide.

Conclusion and Future Perspectives

Sibofimloc represents a highly selective, non-bactericidal approach to treating Crohn's Disease by targeting a key virulence factor of pathogenic bacteria. The preclinical evidence strongly supports its mechanism of action in reducing bacterial adhesion and subsequent inflammation. The intended effect on the gut microbiome was to leave the commensal population largely undisturbed, thereby avoiding the dysbiosis associated with broader-spectrum antimicrobial therapies.

Although the clinical development of sibofimloc was discontinued, the principle of "disarming" pathogenic bacteria without killing them remains a promising therapeutic strategy. Future research in this area will be critical for developing the next generation of microbiome-targeted therapies for inflammatory and infectious diseases. The experimental frameworks utilized in the study of sibofimloc provide a valuable template for the evaluation of such novel therapeutics. For drug development professionals, the key takeaway is the potential of virulence factor-targeted therapies to offer a more nuanced and less disruptive approach to microbiome modulation.

References

- 1. Enterome highlights Microbiome publication describing sibofimloc’s novel mechanism of action for the treatment of Crohn’s disease | The Lundbeck Foundation [lundbeckfonden.com]

- 2. Enterome [enterome.com]

- 3. Enterome highlights Microbiome publication describing sibofimloc's novel mechanism of action for the treatment of Crohn's disease [prnewswire.com]

- 4. Frontiers | Microbial diversity and composition in the gut microbiome of patients during systemic inflammatory response syndrome: can we use gut bacteria as potential biomarkers to characterize sepsis? [frontiersin.org]

An In-depth Technical Guide to the Molecular Interactions Between Sibofimloc and FimH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between Sibofimloc (TAK-018), a first-in-class FimH antagonist, and its target, the bacterial adhesin FimH. Sibofimloc is an orally administered, gut-restricted small molecule developed for the treatment of Crohn's disease. Its mechanism of action centers on the inhibition of FimH, a critical virulence factor expressed on the surface of Enterobacteriaceae, including adherent-invasive Escherichia coli (AIEC), which are implicated in the pathogenesis of Crohn's disease. By blocking the adhesion of these bacteria to the intestinal epithelium, Sibofimloc aims to reduce the associated inflammation without disrupting the broader gut microbiome. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and experimental workflows.

Introduction: The Role of FimH in Crohn's Disease Pathogenesis

FimH is a mannose-binding protein located at the tip of type 1 pili on various bacteria, including E. coli. It mediates the adhesion of these bacteria to mannosylated glycoproteins on the surface of host epithelial cells. In the context of Crohn's disease, FimH-expressing bacteria, particularly AIEC, are found in higher abundance in the intestinal mucosa of patients. The binding of FimH to host cell receptors, such as Toll-like receptor 4 (TLR4), is believed to trigger a pro-inflammatory cascade, leading to the release of cytokines like TNF-α and contributing to the chronic inflammation characteristic of the disease.

Sibofimloc is designed to competitively inhibit the mannose-binding site of FimH, thereby preventing the initial step of bacterial adhesion to the intestinal wall. This targeted approach is intended to disarm the pathogenic bacteria without killing them, thus avoiding the potential for antibiotic resistance and significant disruption of the commensal gut microbiota.

Molecular Mechanism of Action of Sibofimloc

The primary mechanism of action of Sibofimloc is the competitive inhibition of the FimH adhesin. By binding to the mannose-binding pocket of FimH, Sibofimloc physically obstructs the interaction between FimH and its natural mannose-containing receptors on the intestinal epithelium. This inhibition has two key downstream effects:

-

Prevention of Bacterial Adhesion: By blocking the FimH-receptor interaction, Sibofimloc prevents the attachment of pathogenic bacteria to the gut wall. This is the initial and critical step in the colonization and subsequent inflammatory response mediated by these bacteria.

-

Induction of Bacterial Aggregation: Sibofimloc is a bi-mannosylated compound, meaning it possesses two mannose-like moieties. This structure allows it to cross-link multiple FimH adhesins on the surface of different bacteria, leading to the formation of bacterial aggregates. These aggregates are then more easily cleared from the gastrointestinal tract through peristalsis.

The inhibition of FimH-mediated adhesion to TLR4 receptors on intestinal epithelial cells leads to a reduction in the downstream inflammatory signaling cascade.[1][2] This, in turn, decreases the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, which are key mediators of the chronic inflammation observed in Crohn's disease.[2]

Quantitative Data on Sibofimloc-FimH Interaction

While specific biophysical binding affinity data, such as the dissociation constant (Kd) from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) studies, are not publicly available, preclinical studies have provided quantitative measures of Sibofimloc's biological activity.

| Assay Type | Organism/System | Endpoint | Result | Reference |

| Bacterial Adhesion Assay | Adherent-Invasive E. coli (AIEC) strains on human primary intestinal epithelial cells | Inhibition of bacterial adhesion | Full blocking activity observed at 1 µM | Chevalier, Laveissière, et al., Microbiome, 2021 |

| Bacterial Aggregation Assay | FimH-expressing E. coli | Induction of bacterial aggregation | Concentration-dependent aggregation | Chevalier, Laveissière, et al., Microbiome, 2021 |

| Ex Vivo Human Intestinal Explants | Ileal biopsies from Crohn's disease patients | Presence of FimH-expressing bacteria | 65%-85% of biopsies showed FimH-expressing bacteria | Enterome Press Release, 2021 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular interactions and biological effects of Sibofimloc.

Bacterial Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of bacteria to epithelial cells.

Protocol Overview:

-

Cell Culture: Human primary intestinal epithelial cells are cultured to confluence in appropriate multi-well plates.

-

Bacterial Culture: FimH-expressing bacteria (e.g., AIEC strain LF82) are grown to a specific optical density.

-

Inhibitor Pre-incubation: Bacteria are pre-incubated with varying concentrations of Sibofimloc or a vehicle control for a defined period (e.g., 1 hour at 37°C).

-

Co-incubation: The pre-incubated bacteria are then added to the epithelial cell monolayers and incubated to allow for adhesion (e.g., for a set duration at 37°C).

-

Washing: Non-adherent bacteria are removed by washing the wells multiple times with a suitable buffer (e.g., PBS).

-

Quantification: The number of adherent bacteria is quantified. This can be done by lysing the epithelial cells to release the bacteria and then plating the lysate on agar plates to count colony-forming units (CFUs). Alternatively, if using fluorescently labeled bacteria, the fluorescence intensity can be measured.

Bacterial Aggregation Assay

This assay assesses the ability of a multivalent inhibitor like Sibofimloc to induce the aggregation of bacteria.

Protocol Overview:

-

Bacterial Suspension: A suspension of FimH-expressing bacteria is prepared in a suitable buffer or growth medium.

-

Inhibitor Addition: Varying concentrations of Sibofimloc or a vehicle control are added to the bacterial suspension in a multi-well plate.

-

Incubation: The plate is incubated under conditions that allow for gentle mixing (e.g., slow agitation at 37°C for several hours).

-

Measurement of Aggregation: Bacterial aggregation can be monitored over time by measuring the change in optical density (OD) of the suspension using a spectrophotometer. As bacteria aggregate, the OD will decrease. Visual inspection under a microscope can also be used to confirm aggregation.

Human Intestinal Explant Culture

This ex vivo model provides a more physiologically relevant system to study the effects of Sibofimloc on bacterial adhesion and the subsequent inflammatory response in human intestinal tissue.

Protocol Overview:

-

Tissue Procurement: Fresh ileal biopsies are obtained from patients with Crohn's disease during endoscopic procedures.

-

Explant Culture: The biopsies are placed on a support matrix (e.g., a sponge) in a culture dish containing appropriate culture medium. The tissue is oriented with the mucosal side facing upwards.

-

Bacterial Infection and Treatment: The explants are infected with FimH-expressing bacteria (e.g., AIEC) in the presence or absence of Sibofimloc.

-

Incubation: The cultures are incubated for a defined period (e.g., 4 hours) to allow for bacterial adhesion and the initiation of an inflammatory response.

-

Analysis:

-

Bacterial Adhesion: The number of adherent bacteria on the explant surface can be quantified using techniques such as fluorescence microscopy (with fluorescently labeled bacteria) or by homogenizing the tissue and plating for CFU counting.

-

Inflammatory Response: The culture supernatant can be collected to measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using methods like ELISA. The tissue itself can also be processed for analysis of gene expression (e.g., by qPCR) or for histological examination.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway inhibited by Sibofimloc and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of Sibofimloc in Inhibiting FimH-Mediated Inflammation.

Caption: General Experimental Workflow for an In Vitro Bacterial Adhesion Assay.

Conclusion

Sibofimloc represents a novel, targeted therapeutic approach for the treatment of Crohn's disease. By specifically inhibiting the FimH adhesin on pathogenic bacteria, it effectively prevents a key initiating step in the inflammatory cascade associated with the disease. The available preclinical data demonstrates its ability to block bacterial adhesion and induce bacterial aggregation at physiologically relevant concentrations. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Sibofimloc and other FimH antagonists. Further studies to elucidate the precise biophysical parameters of the Sibofimloc-FimH interaction will provide a more complete understanding of its molecular mechanism and may aid in the development of future generations of FimH inhibitors.

References

Methodological & Application

Application Notes and Protocols for Sibofimloc in Murine Colitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibofimloc (also known as TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to inhibit the FimH adhesin of pathogenic bacteria.[1][2][3] FimH is a virulence factor expressed on the surface of Enterobacteriaceae, including adherent-invasive Escherichia coli (AIEC), which are implicated in the pathogenesis of Crohn's disease (CD).[4][5] By binding to the mannosylated host cell receptor, carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6), FimH facilitates bacterial adhesion to and invasion of the gut mucosa.[4] This interaction triggers a pro-inflammatory cascade through Toll-like receptor 4 (TLR4) signaling, leading to the release of inflammatory cytokines such as TNF-α.[2][6] Sibofimloc is designed to competitively block FimH, thereby preventing bacterial adhesion and subsequent inflammation without disrupting the broader gut microbiome.[1]

While clinical trials for Sibofimloc in Crohn's disease are underway, detailed protocols for its evaluation in preclinical murine colitis models have not been extensively published. The key publication describing Sibofimloc's mechanism of action focused on human intestinal explants and the company proceeded to clinical trials based on these findings. This document provides a comprehensive, proposed experimental protocol for evaluating Sibofimloc in a relevant murine model of colitis, based on established methodologies for inducing colitis and the known mechanism of action of FimH antagonists.

Signaling Pathway of FimH-Mediated Inflammation

The signaling pathway initiated by FimH adhesion is a critical component of the inflammatory response in susceptible individuals. The following diagram illustrates this pathway and the proposed point of intervention for Sibofimloc.

Caption: FimH-mediated inflammatory signaling pathway and Sibofimloc's mechanism of action.

Experimental Protocol: Sibofimloc in a DSS + AIEC-Induced Murine Colitis Model

This protocol describes a model that combines dextran sulfate sodium (DSS)-induced epithelial injury with subsequent infection by FimH-expressing AIEC. This approach is highly relevant for testing a FimH antagonist as it specifically models the bacterial component of inflammatory bowel disease.

1. Materials and Reagents

-

C57BL/6 mice (female, 6-8 weeks old)

-

Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

-

Adherent-Invasive E. coli (AIEC) strain LF82 (or other relevant FimH-expressing strain)

-

Luria-Bertani (LB) broth and agar

-

Sibofimloc (TAK-018)

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Streptomycin

-

Anesthetics (e.g., isoflurane)

-

Materials for histology (formalin, paraffin, H&E stain)

-

Kits for cytokine analysis (ELISA or multiplex assay)

-

Materials for quantitative PCR (qPCR) for bacterial load assessment

2. Experimental Workflow

The following diagram outlines the key steps and timelines for the proposed study.

Caption: Experimental workflow for evaluating Sibofimloc in a murine colitis model.

3. Detailed Methodology

a. Animal Housing and Acclimatization:

-

House mice in a specific pathogen-free facility with a 12-hour light/dark cycle.

-

Provide standard chow and water ad libitum.

-

Allow a one-week acclimatization period before the start of the experiment.

b. Induction of Colitis and AIEC Infection:

-

Day 0: Administer a single oral gavage of streptomycin (20 mg/mouse) to disrupt the gut microbiota.

-

Days 1-5: Replace drinking water with a solution of 2.0-2.5% (w/v) DSS. The exact concentration may need to be optimized for the specific animal facility and DSS batch.

-

Day 3: Infect mice with an oral gavage of 10^9 colony-forming units (CFU) of AIEC LF82 in 100 µL of PBS.

c. Sibofimloc Administration:

-

Randomly divide mice into the following groups (n=8-10 mice per group):

-

Group 1: Healthy Control (no DSS, no AIEC, vehicle treatment)

-

Group 2: DSS + AIEC + Vehicle

-

Group 3: DSS + AIEC + Sibofimloc (Low Dose, e.g., 10 mg/kg)

-

Group 4: DSS + AIEC + Sibofimloc (High Dose, e.g., 50 mg/kg)

-

-

Days 3-10: Administer Sibofimloc or vehicle via oral gavage twice daily. The dosage of Sibofimloc should be determined based on preliminary dose-ranging studies, but the proposed doses provide a starting point.

d. Assessment of Colitis Severity:

-

Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1 for scoring).

-

Day 11: Euthanize mice.

-

Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

-

Histological Analysis:

-

Fix a distal segment of the colon in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Score for inflammation severity, extent, and crypt damage (see Table 2 for scoring).

-

-

Myeloperoxidase (MPO) Activity: Homogenize a section of the colon and measure MPO activity as an indicator of neutrophil infiltration.

e. Analysis of Inflammatory Markers and Bacterial Load:

-

Cytokine Analysis: Homogenize a section of the colon and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.

-

Bacterial Load:

-

Homogenize a pre-weighed section of the colon.

-

Plate serial dilutions on selective agar to determine the CFU of AIEC per gram of tissue.

-

Alternatively, extract DNA and perform qPCR for a specific AIEC gene to quantify bacterial load.

-

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring

| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |

| 0 | <1% | Normal | Negative |

| 1 | 1-5% | ||

| 2 | 5-10% | Loose Stools | Positive |

| 3 | 10-15% | ||

| 4 | >15% | Diarrhea | Gross Bleeding |

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

Table 2: Histological Scoring of Colitis

| Score | Inflammation Severity | Inflammation Extent | Crypt Damage |

| 0 | None | None | Intact Crypts |

| 1 | Mild | Mucosal | Basal 1/3 Damaged |

| 2 | Moderate | Mucosal & Submucosal | Basal 2/3 Damaged |

| 3 | Severe | Transmural | Entire Crypt Lost |

The total histological score is the sum of the scores for inflammation severity, extent, and crypt damage.

Table 3: Expected Outcomes of Sibofimloc Treatment (Template for Results)

| Parameter | DSS + AIEC + Vehicle | DSS + AIEC + Sibofimloc (Low Dose) | DSS + AIEC + Sibofimloc (High Dose) |

| Maximal Weight Loss (%) | ~15-20% | Reduced | Significantly Reduced |

| Final DAI Score | High | Reduced | Significantly Reduced |

| Colon Length (cm) | Shortened | Increased | Significantly Increased |

| Histological Score | High | Reduced | Significantly Reduced |

| MPO Activity (U/g tissue) | High | Reduced | Significantly Reduced |

| TNF-α (pg/mg tissue) | High | Reduced | Significantly Reduced |

| AIEC Load (CFU/g tissue) | High | Reduced | Significantly Reduced |

Conclusion

This document provides a detailed, albeit proposed, protocol for the preclinical evaluation of Sibofimloc in a highly relevant murine model of colitis. By targeting the initial step of bacterial adhesion, Sibofimloc represents a novel therapeutic strategy for inflammatory bowel diseases. The successful execution of these experiments would provide crucial data on the in vivo efficacy of this FimH antagonist and support its further clinical development. Researchers are encouraged to optimize the specific parameters of this protocol, such as DSS concentration and Sibofimloc dosage, for their particular experimental conditions.

References

- 1. Enterome [enterome.com]

- 2. Frontiers | Escherichia coli adhesion protein FimH exacerbates colitis via CD11b+CD103- dendritic cell activation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Enterome highlights Microbiome publication describing sibofimloc's novel mechanism of action for the treatment of Crohn's disease [prnewswire.com]

- 5. Enterome highlights Microbiome publication describing sibofimloc’s novel mechanism of action for the treatment of Crohn’s disease | The Lundbeck Foundation [lundbeckfonden.com]

- 6. Blockage of bacterial FimH prevents mucosal inflammation associated with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methods for Assessing Bacterial Adhesion to Intestinal Epithelial Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial adhesion to the intestinal epithelium is a critical initiating step in both pathogenic infections and the colonization of beneficial probiotic bacteria. The ability to accurately quantify and characterize this interaction is paramount for understanding disease mechanisms, evaluating the efficacy of anti-infective agents, and developing novel probiotic therapies. This document provides detailed application notes and protocols for three common methods used to assess bacterial adhesion to intestinal epithelial cells: the traditional plate counting method, flow cytometry, and fluorescence microscopy.

In Vitro Models of the Intestinal Epithelium

A variety of in vitro models are utilized to mimic the intestinal barrier. The choice of model can significantly influence the outcome of adhesion assays.

-

Caco-2 Cells: Human colorectal adenocarcinoma cells that differentiate into a polarized monolayer resembling mature enterocytes. They are widely used but lack a mucus layer.[1][2]

-

HT29-MTX Cells: A subclone of the HT29 human colon adenocarcinoma cell line that differentiates into mucus-producing goblet cells.[1]

-

Co-culture Models (e.g., Caco-2/HT29-MTX): These models more closely mimic the physiological complexity of the intestinal epithelium by including both absorptive and mucus-secreting cell types.[1] The presence of a mucus layer in these co-cultures can reduce bacterial adhesion compared to Caco-2 monocultures.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on bacterial adhesion to different intestinal epithelial cell models.

Table 1: Comparison of Bacterial Adhesion to Different In Vitro Models

| Bacterial Strain | In Vitro Model | Adhesion Percentage (%) | Reference |

| Lactobacillus rhamnosus GG | Caco-2 | Lower than to mucin | [3] |

| Bifidobacterium animalis subsp. lactis Bb12 | Caco-2 | Lower than to mucin | [3] |

| Escherichia coli | Wells without mucin | 2.6 - 27.3 | [3] |

| Listeria monocytogenes | Wells without mucin | 2.6 - 27.3 | [3] |

| Various probiotic and pathogenic bacteria | HT29-MTX | 0.5 - 2.3 | [3] |

| Various probiotic and pathogenic bacteria | Caco-2/HT29-MTX co-culture | 0.6 - 3.2 | [3] |

Table 2: Parameters for Bacterial Adhesion Assays

| Parameter | Value/Range | Cell Line | Bacterial Strain | Reference |

| Multiplicity of Infection (MOI) | 10 bacteria : 1 Caco-2 cell | Caco-2 | Listeria monocytogenes | [4] |

| Incubation Time | 30 minutes | Caco-2 | Listeria monocytogenes | [4] |

| Incubation Time | 1 hour | Caco-2 | Cronobacter sakazakii | |

| Incubation Time | 2 hours | Caco-2 | Shigella flexneri | [5] |

| Bacterial Concentration | 1 x 10^8 CFU/mL | Caco-2 | Cronobacter sakazakii | |

| Cell Seeding Density | 1 x 10^5 cells/well | 24-well plate | Shigella flexneri | [5] |

Experimental Protocols

Traditional Plate Counting Method

This method is a widely used, cost-effective technique to quantify viable adherent bacteria.

Protocol:

-

Cell Culture:

-

Seed Caco-2 cells in 24-well tissue culture plates at a density of 1 x 10^5 cells per well.[5]

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.[5]

-

Allow the cells to differentiate for 7-10 days, changing the medium every 2-3 days, until they form a confluent monolayer.[5]

-

-

Bacterial Preparation:

-

Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Luria-Bertani broth for E. coli).

-

Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in cell culture medium without antibiotics to a final concentration of approximately 1 x 10^8 CFU/mL.

-

-

Adhesion Assay:

-

Wash the confluent Caco-2 cell monolayers twice with sterile PBS to remove any residual medium and antibiotics.

-

Add 500 µL of the bacterial suspension to each well.

-

Incubate the plates for 1-2 hours at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion.[5]

-

After incubation, gently wash the monolayers five times with sterile PBS to remove non-adherent bacteria.

-

Lyse the Caco-2 cells by adding 500 µL of 0.1% Triton X-100 in PBS to each well and incubating for 10-15 minutes at 37°C.[4]

-

Perform serial dilutions of the resulting lysate in sterile PBS.

-

Plate the dilutions onto appropriate agar plates (e.g., LB agar for E. coli).

-

Incubate the plates overnight at 37°C.

-

-

Quantification:

-

Count the number of colony-forming units (CFUs) on the plates.

-

Calculate the percentage of adherent bacteria using the following formula: (CFU of adherent bacteria / CFU of initial bacterial inoculum) x 100.

-

Flow Cytometry-Based Adhesion Assay

Flow cytometry offers a high-throughput method to quantify bacterial adhesion and can distinguish between viable and dead bacteria.[6]

Protocol:

-

Cell Culture:

-

Culture Caco-2 cells to confluence in 6-well plates as described in the plate counting method.

-

-

Bacterial Preparation and Staining:

-

Prepare the bacterial suspension as previously described.

-

Stain the bacteria with a fluorescent dye such as SYBR Green I (for total bacteria) and propidium iodide (for dead bacteria) according to the manufacturer's instructions.

-

-

Adhesion Assay:

-

Wash the Caco-2 monolayers twice with sterile PBS.

-

Add the fluorescently labeled bacterial suspension to the cells and incubate for the desired time.

-

Wash the monolayers gently to remove non-adherent bacteria.

-

Detach the Caco-2 cells with adhered bacteria using trypsin-EDTA.

-

Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Gate on the Caco-2 cell population based on forward and side scatter.

-

Quantify the percentage of fluorescently positive Caco-2 cells, which represents the cells with adherent bacteria.

-

The intensity of the fluorescence can provide a relative measure of the number of bacteria per cell.

-

Fluorescence Microscopy-Based Adhesion Assay

This method allows for the direct visualization and localization of adherent bacteria on the epithelial cells.

Protocol:

-

Cell Culture:

-

Grow Caco-2 cells to confluence on sterile glass coverslips placed in 24-well plates.

-

-

Bacterial Preparation and Labeling:

-

Prepare and wash the bacterial suspension as described above.

-

Label the bacteria with a fluorescent dye (e.g., FITC or a fluorescently tagged antibody specific to the bacteria).

-

-

Adhesion Assay:

-

Perform the adhesion assay as described in the plate counting method.

-

After the final wash to remove non-adherent bacteria, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Gently wash the coverslips with PBS.

-

-

Staining and Mounting:

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes if intracellular staining is required.

-

(Optional) Stain the Caco-2 cell actin cytoskeleton with fluorescently labeled phalloidin (e.g., Alexa Fluor 594 phalloidin) and the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Image Analysis:

-

Visualize the slides using a fluorescence or confocal microscope.

-

Acquire images and quantify the number of adherent bacteria per cell or per field of view using image analysis software.

-

Signaling Pathways in Bacterial Adhesion

Bacterial adhesion to intestinal epithelial cells can trigger various host cell signaling pathways, leading to inflammatory responses, cytoskeletal rearrangements, and altered barrier function. Two key pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the innate immune response to bacterial infection in intestinal epithelial cells.[7] Activation of this pathway leads to the production of pro-inflammatory cytokines and chemokines.

Caption: NF-κB signaling pathway activated by bacterial adhesion.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating various cellular processes, including inflammation, proliferation, and apoptosis, in response to bacterial adhesion.[1]

Caption: General overview of the MAPK signaling cascade upon bacterial adhesion.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing bacterial adhesion to intestinal epithelial cells.

Caption: A generalized workflow for bacterial adhesion experiments.

References

- 1. Mitogen-Activated Protein Kinases (MAPKs) and Enteric Bacterial Pathogens: A Complex Interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. d-nb.info [d-nb.info]

- 4. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Approach in the Study of Adhesion of Lactic Acid Bacteria to Intestinal Cells and Their Competition with Enterobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of bacterial invasion into adherent cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-kappa B is a central regulator of the intestinal epithelial cell innate immune response induced by infection with enteroinvasive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantifying Changes in the Gut Microbiome after Sibofimloc Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibofimloc (also known as TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to treat Crohn's disease (CD). It functions as a FimH blocker, targeting a key virulence factor expressed by pathogenic bacteria in the gut, particularly adherent-invasive Escherichia coli (AIEC), which are implicated in the inflammation associated with CD. A crucial aspect of Sibofimloc's mechanism is its high selectivity, aiming to disarm these pathogenic bacteria without causing a broad disruption to the commensal gut microbiota.[1][2] This document provides an overview of Sibofimloc's mechanism, discusses the expected impact on the gut microbiome, and offers detailed protocols for quantifying any potential changes.

Mechanism of Action

Sibofimloc's therapeutic approach is centered on inhibiting the FimH adhesin on the surface of certain Enterobacteriaceae, including AIEC. FimH enables these bacteria to bind to mannosylated proteins, such as CEACAM6, on the surface of intestinal epithelial cells. This adhesion is a critical step in the colonization and invasion of the gut mucosa, which in turn triggers an inflammatory cascade through the activation of pathways like Toll-like receptor 4 (TLR4).[3][4]

By blocking FimH, Sibofimloc prevents this initial attachment, effectively neutralizing the bacteria's ability to cause inflammation without killing them.[1][2] This "disarming" approach is intended to preserve the overall structure of the gut microbiome, a significant advantage over traditional broad-spectrum antibiotics.[1][2] Studies have shown that Sibofimloc can selectively bind to and aggregate FimH-expressing bacteria in ileal biopsies from CD patients.[1][2]

Expected Impact on the Gut Microbiome

A key feature of Sibofimloc is its targeted mechanism, which is not expected to alter the overall composition of the gut microbiota significantly.[1][2] The therapeutic goal is to reduce the virulence of pathogenic bacteria, not to eliminate them or other commensal species. Therefore, large-scale quantitative shifts in microbial diversity (alpha and beta diversity) are not anticipated. Instead, any changes would likely be subtle and focused on the functional capacity of the microbiome, specifically the reduction of inflammatory triggers.

Quantitative Data from Clinical Studies

While direct, publicly available quantitative data on gut microbiome composition changes post-Sibofimloc treatment is limited, clinical studies have focused on pharmacodynamic markers of inflammation. A Phase 1b study in patients with active Crohn's disease demonstrated a decrease in several pro-inflammatory biomarkers in stool samples following treatment.[5]

| Biomarker | Change Observed After 13 Days of Treatment |

| Interleukin-1β (IL-1β) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

| Interleukin-8 (IL-8) | Decreased |

| Tumor Necrosis Factor-α (TNF-α) | Decreased |

| Interferon-γ (IFN-γ) | Decreased |

| Fecal Calprotectin | Decreased |

| Table 1: Changes in Inflammatory Biomarkers in Stool After Sibofimloc Treatment. Data sourced from a Phase 1b study in patients with active Crohn's disease.[5] |

Protocols for Quantifying Gut Microbiome Changes

To assess the targeted effects of Sibofimloc or similar compounds on the gut microbiome, a combination of sequencing-based and functional assays is recommended. The following are detailed protocols for a comprehensive analysis.

Protocol 1: Stool Sample Collection and Storage

Objective: To properly collect and store stool samples to preserve microbial DNA integrity.

Materials:

-

Stool collection kits (containing a collection container, spatula, and a vial with a DNA stabilizer solution, e.g., Zymo Research DNA/RNA Shield or similar).

-

Gloves.

-

-80°C freezer.

Procedure:

-

Provide subjects with detailed instructions and a collection kit.

-

Instruct subjects to collect a small, pea-sized amount of stool using the provided spatula.

-

The sample should be immediately transferred into the vial containing the DNA stabilizer solution.

-

The vial should be securely capped and shaken vigorously for at least 30 seconds to ensure the sample is homogenized in the stabilizer.

-

Label the vial with the subject ID, date, and time of collection.

-

Samples can be stored at ambient temperature for up to a month in the stabilizer solution. For long-term storage, freeze samples at -80°C.

Protocol 2: DNA Extraction

Objective: To isolate high-quality microbial DNA from stool samples.

Materials:

-

QIAamp PowerFecal Pro DNA Kit (or similar bead-beating based kit).

-

Microcentrifuge.

-

Vortexer with a microcentrifuge tube adapter.

-

Nuclease-free water.

Procedure:

-

Thaw stool samples (if frozen) and vortex the stabilized sample.

-

Transfer up to 200 µL of the sample/stabilizer slurry to the bead-beating tube provided in the DNA extraction kit.

-

Follow the manufacturer's protocol for the QIAamp PowerFecal Pro DNA Kit. This typically involves steps for mechanical lysis (bead beating), chemical lysis, and removal of inhibitors.

-

Elute the purified DNA in the provided elution buffer or nuclease-free water.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and a fluorometer (e.g., Qubit) for accurate concentration measurement.

Protocol 3: 16S rRNA Gene Amplicon Sequencing

Objective: To determine the taxonomic composition of the bacterial community.

Materials:

-

Extracted microbial DNA.

-

Primers for the desired 16S rRNA variable region (e.g., V4 region primers 515F/806R).

-

PCR reagents (polymerase, dNTPs, buffer).

-

AMPure XP beads (or similar for PCR cleanup).

-

Sequencing library preparation kit (e.g., Illumina Nextera XT).

-

Illumina MiSeq or NovaSeq sequencer.

Procedure:

-

PCR Amplification:

-

Set up PCR reactions with primers targeting the V4 region of the 16S rRNA gene. Include a no-template control.

-

Run the PCR with an appropriate annealing temperature and cycle number.

-

-

PCR Cleanup:

-

Purify the PCR products using AMPure XP beads to remove primers and dNTPs.

-

-

Library Preparation:

-

Perform a second PCR to attach sequencing adapters and barcodes (indexes) to the amplicons.

-

Purify the final barcoded amplicons, again using AMPure XP beads.

-

-

Library Quantification and Pooling:

-

Quantify each library and pool them in equimolar concentrations.

-

-

Sequencing:

-

Sequence the pooled library on an Illumina platform, following the manufacturer's instructions.

-

Protocol 4: Shotgun Metagenomic Sequencing

Objective: To obtain a comprehensive view of all genes in the microbial community, allowing for both taxonomic and functional analysis.

Materials:

-

High-quality extracted microbial DNA.

-

Shotgun library preparation kit (e.g., NEBNext Ultra II FS DNA Library Prep Kit).

-

AMPure XP beads.

-

Illumina NovaSeq or other high-throughput sequencer.

Procedure:

-

DNA Fragmentation:

-

Fragment the extracted DNA to the desired size (e.g., 350 bp) using enzymatic or mechanical methods as per the library prep kit protocol.

-

-

Library Preparation:

-

Perform end-repair, A-tailing, and ligation of sequencing adapters with barcodes.

-

Carry out size selection using AMPure XP beads.

-

-

Library Amplification and Quantification:

-

Amplify the adapter-ligated DNA via PCR.

-

Purify the final library and assess its quality and quantity.

-

-

Sequencing:

-

Pool libraries and perform deep sequencing on a high-throughput platform.

-

Protocol 5: Bioinformatic and Statistical Analysis

Objective: To process sequencing data to determine taxonomic and functional profiles and identify significant changes.

Software:

-

16S rRNA data: QIIME 2, DADA2, or similar.

-

Shotgun data: KneadData for quality control, MetaPhlAn for taxonomic profiling, and HUMAnN for functional profiling.

-

Statistical analysis: R (using packages like vegan, phyloseq, DESeq2).

Procedure:

-

Quality Control:

-

Demultiplex reads based on barcodes.

-

Trim adapters and low-quality bases. For shotgun data, remove host (human) reads.

-

-

Taxonomic Profiling:

-

16S: Cluster reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assign taxonomy.

-

Shotgun: Align reads to a reference database of microbial genomes.

-

-

Functional Profiling (Shotgun only):

-

Align reads to a database of protein-coding genes (e.g., UniRef90) to determine the abundance of gene families and reconstruct metabolic pathways.

-

-

Statistical Analysis:

-

Alpha Diversity: Calculate within-sample diversity metrics (e.g., Shannon index, Observed ASVs). Compare between baseline and post-treatment groups using paired t-tests or Wilcoxon signed-rank tests.

-

Beta Diversity: Calculate between-sample diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances). Visualize with PCoA plots and test for significant differences using PERMANOVA.

-

Differential Abundance Analysis: Use tools like ANCOM or DESeq2 to identify specific taxa or functional pathways that are significantly different between treatment timepoints.

-

Conclusion

Sibofimloc represents a targeted therapeutic strategy for Crohn's disease that aims to reduce inflammation by preventing the adhesion of pathogenic bacteria, without disrupting the broader gut microbial community. While significant changes in the overall microbiome composition are not the expected outcome, the protocols outlined above provide a robust framework for researchers to precisely quantify the taxonomic and functional profiles of the gut microbiome. This will enable a detailed assessment of Sibofimloc's selective mechanism and its impact on the microbial ecosystem in the context of inflammatory bowel disease.

References

- 1. Blockage of bacterial FimH prevents mucosal inflammation associated with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enterome [enterome.com]

- 3. Enterome highlights Microbiome publication describing sibofimloc's novel mechanism of action for the treatment of Crohn's disease [prnewswire.com]

- 4. Blockage of bacterial FimH prevents mucosal inflammation associated with Crohn’s disease - Mendeley Data [data.mendeley.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating the Effect of Sibofimloc on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibofimloc (also known as TAK-018) is a first-in-class, orally administered, gut-restricted small molecule designed to treat inflammatory bowel diseases such as Crohn's disease.[1][2] Its novel mechanism of action involves the inhibition of the FimH adhesin on the surface of pathogenic bacteria, particularly adherent-invasive Escherichia coli (AIEC).[1][2][3] By blocking FimH, Sibofimloc prevents the binding of these bacteria to the intestinal epithelium, a key initiating step in the inflammatory cascade. This adhesion process, when unchecked, leads to the activation of Toll-like receptor 4 (TLR4) and the subsequent production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3] A Phase 1b study in patients with active Crohn's disease demonstrated that Sibofimloc treatment was associated with a decrease in these pro-inflammatory biomarkers in the stool.[4]

These application notes provide a detailed protocol for an in vitro tri-culture model to evaluate the efficacy of Sibofimloc in mitigating the inflammatory response triggered by FimH-expressing E. coli. The described methodologies will enable researchers to quantify the reduction in cytokine production and further investigate the downstream signaling pathways.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by Sibofimloc and the experimental workflow to assess its impact on cytokine production.

Caption: Mechanism of action of Sibofimloc in inhibiting FimH-mediated inflammation.

Caption: Experimental workflow for evaluating Sibofimloc's effect on cytokine production.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog # |

| Caco-2 cell line | ATCC | HTB-37 |

| THP-1 cell line | ATCC | TIB-202 |

| FimH-expressing E. coli (e.g., CSH50) | Coli Genetic Stock Center | CGSC 5073 |

| Sibofimloc | Synthesized or sourced | N/A |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |

| Luria-Bertani (LB) Broth | Invitrogen | 12795027 |

| Human TNF-alpha Matched Antibody Pair | Invitrogen or Abcam | CHC1753 or ab213467 |

| Human IL-6 Matched Antibody Pair | Invitrogen or Abcam | CHC1263 or ab246838 |

| Human IL-8 Matched Antibody Pair | Abcam | ab215402 |

| Human IL-1beta Matched Antibody Pair | Abcam | ab217608 |

| TMB Substrate | BD Biosciences | 555214 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Cell Culture and Tri-culture Model Setup

2.1 Caco-2 Cell Culture

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For the tri-culture model, seed Caco-2 cells onto the apical side of a 12-well Transwell® insert (0.4 µm pore size) at a density of 1 x 10^5 cells/insert and allow them to differentiate for 21 days, with media changes every 2-3 days.

2.2 THP-1 Cell Differentiation

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed them in the basolateral compartment of the 12-well plate at a density of 2.5 x 10^5 cells/well.

-

Induce differentiation by adding 50 ng/mL of PMA to the THP-1 cell culture medium and incubate for 48 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640. Allow the cells to rest for 24 hours before establishing the co-culture.

2.3 Preparation of FimH-expressing E. coli

-

Culture a FimH-expressing E. coli strain, such as CSH50, overnight in LB broth at 37°C with gentle shaking.

-

The following day, pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the bacteria in antibiotic-free cell culture medium and adjust the concentration to a multiplicity of infection (MOI) of 10 (i.e., 10 bacteria per Caco-2 cell).

2.4 Establishment of the Tri-culture Model

-

On day 21 of Caco-2 differentiation, place the Transwell® inserts containing the Caco-2 monolayer into the 12-well plates containing the differentiated THP-1 macrophages.

-

Add the prepared FimH-expressing E. coli suspension to the apical compartment (the Transwell® insert with Caco-2 cells).

Treatment with Sibofimloc

-

Prepare a stock solution of Sibofimloc in DMSO. Based on typical in vitro concentrations for small molecule inhibitors, a starting concentration range of 1 µM to 50 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration.

-

Immediately after adding the E. coli, add the desired concentrations of Sibofimloc (or vehicle control, DMSO) to the apical compartment of the Transwell® inserts. The final concentration of DMSO should not exceed 0.5% to avoid cytotoxicity.

-

Incubate the tri-culture plates at 37°C in a 5% CO2 incubator for 24 hours.

Cytokine Quantification by ELISA

-

After the 24-hour incubation period, collect the cell culture supernatant from the basolateral compartment of each well.

-

Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells or debris.

-

Quantify the concentrations of TNF-α, IL-6, IL-8, and IL-1β in the supernatant using commercially available matched antibody pair ELISA kits, following the manufacturer's instructions. A general protocol is outlined below:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer.

-

Add standards and samples (the collected supernatant) to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

-

Generate a standard curve for each cytokine to calculate the concentration in the samples.

Data Presentation

The quantitative data from the cytokine ELISA should be summarized in a table for clear comparison between different treatment groups.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IL-1β (pg/mL) |

| Untreated Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| Vehicle Control (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| E. coli alone | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| E. coli + Sibofimloc (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| E. coli + Sibofimloc (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

| E. coli + Sibofimloc (50 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |

Conclusion

This application note provides a comprehensive protocol for evaluating the efficacy of Sibofimloc in an in vitro model that recapitulates key aspects of FimH-mediated intestinal inflammation. By following these detailed methodologies, researchers can obtain robust and reproducible data on the dose-dependent inhibition of pro-inflammatory cytokine production by Sibofimloc. This experimental framework can be adapted to further explore the molecular mechanisms underlying the therapeutic effects of this novel FimH inhibitor.

References

- 1. Human TNF alpha Matched Antibody Pair (CHC1753) - Invitrogen [thermofisher.com]

- 2. Recombinant FimH Adhesin Demonstrates How the Allosteric Catch Bond Mechanism Can Support Fast and Strong Bacterial Attachment in the Absence of Shear - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Escherichia coli adhesion protein FimH exacerbates colitis via CD11b+CD103- dendritic cell activation [frontiersin.org]

- 4. Human IL-6 Matched Antibody Pair Kit (A270415) [antibodies.com]

Troubleshooting & Optimization

Technical Support Center: Oral Administration of Gut-Restricted Compounds

<

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral administration of gut-restricted compounds. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about the challenges of designing and testing orally administered, gut-restricted compounds.

???+ question "Q1: My orally administered compound is potent in in vitro assays but shows low or no efficacy in vivo. What are the primary reasons for this discrepancy?"

???+ question "Q2: How do physicochemical properties like molecular weight, polarity, and lipophilicity influence a compound's gut-restriction?"

???+ question "Q3: What is the role of efflux transporters like P-glycoprotein (P-gp), and how do I know if my compound is a substrate?"

???+ question "Q4: How does "first-pass metabolism" in the gut wall differ from liver metabolism, and how does it affect my compound?"

Section 2: Troubleshooting Guides for Experimental Issues

This section provides practical advice for specific problems you might encounter during your experiments.

Problem: High Variability or Poor Results in Caco-2 Permeability Assays

| Possible Cause | Troubleshooting Step | Explanation |

| Poor Monolayer Integrity | Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. Co-dose with a paracellular marker like Lucifer yellow.[1][2] | Caco-2 cells must form a confluent, polarized monolayer with tight junctions to accurately model the intestinal barrier.[3] Low or inconsistent TEER values (typically < 300-500 Ω·cm²) indicate a "leaky" monolayer, which will produce unreliable permeability data.[2] |